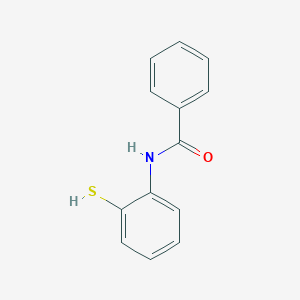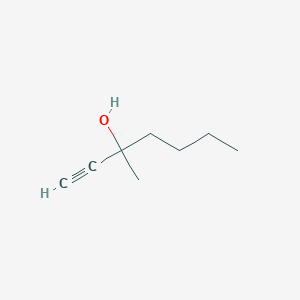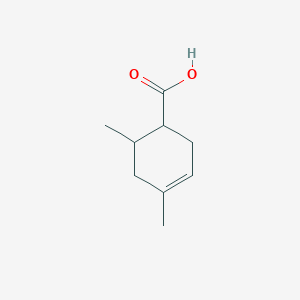
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid is a cyclic organic compound that has been the subject of considerable scientific research in recent years. This compound has been found to have a wide range of potential applications in various fields, including medicine, agriculture, and materials science. In
Wissenschaftliche Forschungsanwendungen
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In agriculture, 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been found to have potential applications in the development of new polymers and other materials.
Wirkmechanismus
The mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been found to bind to certain receptors in the body, including the vanilloid receptor, which is involved in the perception of pain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid are complex and varied. This compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. Additionally, 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been found to have insecticidal properties, making it a potential candidate for the development of new pesticides. This compound has also been found to have potential applications in the development of new polymers and other materials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been found to have a wide range of potential applications in various fields, making it a versatile research tool. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid. One area of research could focus on the development of new pain medications based on the anti-inflammatory and analgesic properties of this compound. Another area of research could focus on the development of new pesticides based on the insecticidal properties of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid. Additionally, this compound could be further studied for its potential applications in materials science, including the development of new polymers and other materials. Further research could also be conducted to better understand the mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid and its potential interactions with other compounds in the body.
Synthesemethoden
The synthesis of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 3,5-dimethylphenol with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a series of reactions, including hydrogenation and decarboxylation, to yield the final product.
Eigenschaften
CAS-Nummer |
16695-88-8 |
|---|---|
Produktname |
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
4,6-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3,7-8H,4-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
DNMIFTCCOZVSBU-UHFFFAOYSA-N |
SMILES |
CC1CC(=CCC1C(=O)O)C |
Kanonische SMILES |
CC1CC(=CCC1C(=O)O)C |
Synonyme |
3-Cyclohexene-1-carboxylic acid, 4,6-dimethyl- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



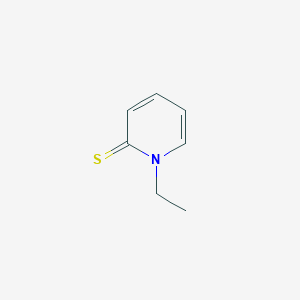
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
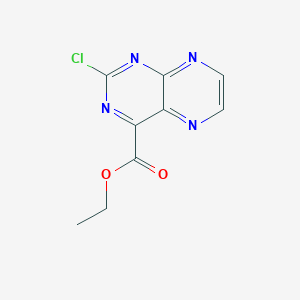
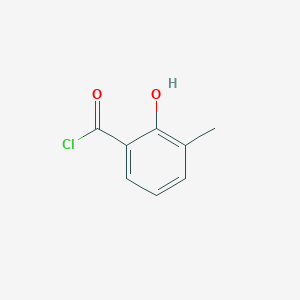
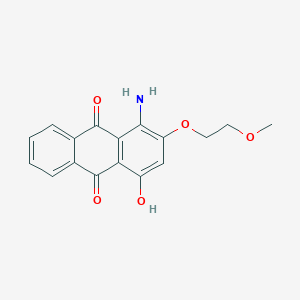
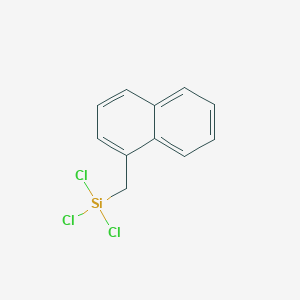
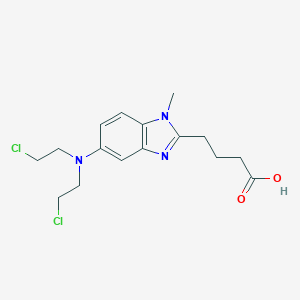
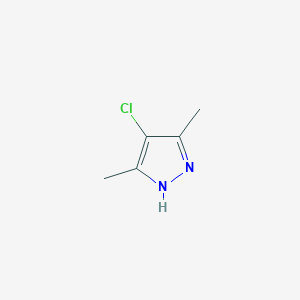
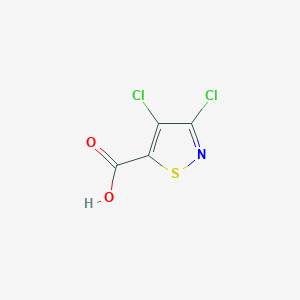
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)


